2-[(4-Ethylphenoxy)methyl]oxirane
Overview
Description
2-[(4-Ethylphenoxy)methyl]oxirane is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It belongs to the class of epoxides, which are characterized by a three-membered ring containing an oxygen atom. This compound is a colorless liquid and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylphenoxy)methyl]oxirane typically involves the reaction of 4-ethylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the oxirane ring, typically by nucleophiles such as amines, alcohols, or carboxylic acids.
Substitution reactions: The compound can undergo substitution reactions where the oxirane ring is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are common nucleophiles used in ring-opening reactions.
Catalysts: Tertiary amines are often used as catalysts to facilitate the ring-opening reactions.
Major Products Formed
β-Hydroxypropyl esters: Formed through the reaction of this compound with carboxylic acids.
Amino alcohols: Formed through the reaction with amines.
Scientific Research Applications
2-[(4-Ethylphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylphenoxy)methyl]oxirane primarily involves the ring-opening reactions catalyzed by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction proceeds through a series of steps, including the formation of a transition state and the subsequent cleavage of the oxirane ring . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-[(4-Ethylphenoxy)methyl]oxirane can be compared with other similar epoxide compounds, such as:
2-[(4-Methylphenoxy)methyl]oxirane: Similar structure but with a methyl group instead of an ethyl group.
2-[(4-Phenoxy)methyl]oxirane: Lacks the ethyl group present in this compound.
The uniqueness of this compound lies in its specific substituent groups, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
2-[(4-ethylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKZSTFCPAOFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341345 | |
Record name | 2-[(4-Ethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2930-02-1 | |
Record name | 2-[(4-Ethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-EPOXYPROPYL 4-ETHYLPHENYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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